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Compound of Interest

Compound Name:
3-Isopropyl-6,7-dihydro-1H-

indazole

CAS No.: 155590-23-1

Cat. No.: B126737

Get Quote

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in

medicinal chemistry, particularly in the discovery of novel anti-cancer agents.[1][2] Its unique

structural and electronic properties allow for versatile chemical modifications, leading to the

development of potent and selective inhibitors of various oncogenic targets.[2][3] This guide

provides an in-depth exploration of the applications of indazole derivatives in cancer research,

detailing their mechanisms of action, and providing robust protocols for their evaluation.

The Rise of Indazole Derivatives in Oncology
The clinical and preclinical success of indazole-containing drugs has solidified the importance

of this scaffold in oncology. Marketed drugs like Axitinib, a potent VEGFR inhibitor for renal cell

carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, feature the indazole core.[4][5]

These successes have spurred further research into novel indazole derivatives targeting a wide

array of cancer-related proteins.[2][6]

The versatility of the indazole ring system allows for the strategic placement of various

substituents, enabling the fine-tuning of a compound's pharmacological properties, including
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potency, selectivity, and pharmacokinetic profile.[3] This has led to the development of indazole

derivatives as inhibitors of numerous key cancer targets.

Key Oncogenic Pathways Targeted by Indazole
Derivatives
Research has demonstrated that indazole derivatives can modulate several critical signaling

pathways implicated in tumorigenesis, cell proliferation, survival, and metastasis.

Kinase Inhibition: A Dominant Mechanism
A primary mechanism through which indazole derivatives exert their anti-cancer effects is the

inhibition of protein kinases.[5][7] Many of these compounds are designed as ATP-competitive

inhibitors, binding to the ATP-binding pocket of the kinase domain.

VEGFR/FGFR Inhibition: A significant number of indazole derivatives have been developed

as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast

Growth Factor Receptor (FGFR).[4][7] These receptor tyrosine kinases are crucial for tumor

angiogenesis and cell proliferation.[7]

p21-Activated Kinase 1 (PAK1) Inhibition: The 1H-indazole-3-carboxamide scaffold has been

identified as a potent inhibitor of PAK1.[5][8][9] Aberrant PAK1 activation is linked to tumor

progression, making it a compelling therapeutic target.[8][9]

Other Kinase Targets: Indazole derivatives have also been shown to inhibit other kinases

such as Aurora kinases, Bcr-Abl, and Polo-like kinase 4 (PLK4).[2][7]
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Caption: Indazole derivatives often function by inhibiting oncogenic kinases, thereby blocking

downstream signaling pathways crucial for cancer cell proliferation, angiogenesis, and

metastasis.

Modulation of Apoptosis and Cell Cycle
Several indazole derivatives have been shown to induce apoptosis (programmed cell death)

and cause cell cycle arrest in cancer cells.

p53/MDM2 Pathway: Some derivatives have been found to affect the p53/MDM2 pathway.[6]

[10] By inhibiting the interaction between p53 and its negative regulator MDM2, these

compounds can lead to the stabilization and activation of p53, a key tumor suppressor.

Bcl-2 Family Proteins: Indazole derivatives can also modulate the expression of Bcl-2 family

proteins, which are critical regulators of apoptosis.[6][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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